molecular formula C29H31N3O5 B12497801 Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12497801
M. Wt: 501.6 g/mol
InChI Key: SKVFNAFHFARJAK-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Acylation: The resulting compound is further acylated with 3,4-dimethylphenoxyacetic acid chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.

    Reduction: Reduction reactions may target the carbonyl groups present in the benzoyl and acetamido functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential therapeutic effects. The exact pathways would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-benzoylpiperazin-1-yl)-3-nitrobenzoate
  • Methyl 4-(4-benzoylpiperazin-1-yl)-3-aminobenzoate
  • Methyl 4-(4-benzoylpiperazin-1-yl)-3-hydroxybenzoate

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the 3,4-dimethylphenoxyacetamido group, which can impart distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C29H31N3O5/c1-20-9-11-24(17-21(20)2)37-19-27(33)30-25-18-23(29(35)36-3)10-12-26(25)31-13-15-32(16-14-31)28(34)22-7-5-4-6-8-22/h4-12,17-18H,13-16,19H2,1-3H3,(H,30,33)

InChI Key

SKVFNAFHFARJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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